4-Pyridinecarboxamide, 2-bromo-6-methyl-
Description
Contextualization of Halogenated Pyridinecarboxamides as Pivotal Heterocyclic Scaffolds
Halogenated pyridinecarboxamides are a class of organic compounds that have garnered substantial attention in advanced chemical research. The pyridine (B92270) ring is a ubiquitous structural motif in a vast array of pharmaceuticals and functional materials. nbinno.comfrontiersin.org The introduction of halogen atoms onto this scaffold dramatically enhances its chemical versatility. nbinno.comresearchgate.net Halogens, such as bromine and chlorine, modify the electronic properties of the pyridine ring and provide reactive handles for a wide range of chemical transformations. nbinno.comresearchgate.net
The presence of a halogen atom, particularly bromine, is highly advantageous for synthetic chemists. It serves as an excellent leaving group and is readily amenable to various cross-coupling reactions, such as the Suzuki or Sonogashira couplings. nbinno.com These reactions are fundamental tools for constructing complex molecules by forming new carbon-carbon bonds, allowing researchers to efficiently attach diverse functional groups and build elaborate molecular architectures. nbinno.com Furthermore, halogen atoms can participate in specific non-covalent interactions known as halogen bonds, which are increasingly recognized as a powerful force for controlling the assembly of molecules in the solid state, influencing crystal packing and material properties. nih.gov The carboxamide group is also crucial, as it can act as both a hydrogen bond donor and acceptor, further guiding intermolecular interactions and providing a potential coordination site for metal ions. frontiersin.org This combination of a pyridine core, a reactive halogen, and a hydrogen-bonding carboxamide group makes halogenated pyridinecarboxamides pivotal and versatile scaffolds in drug design and materials science. frontiersin.orgnih.gov
Significance of 4-Pyridinecarboxamide, 2-bromo-6-methyl- within Contemporary Organic Synthesis and Coordination Chemistry
The specific structure of 4-Pyridinecarboxamide, 2-bromo-6-methyl-, endows it with considerable significance in modern chemical research. Its utility can be understood by examining its distinct functional components: the 2-bromo substituent, the 4-carboxamide group, and the 6-methyl group on the pyridine framework.
In Organic Synthesis: The primary role of this compound in organic synthesis is that of a versatile building block. The bromine atom at the 2-position is the key to its synthetic utility, enabling participation in palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide variety of substituents, including aryl, alkyl, and alkynyl groups, at this position. This capability is crucial for creating libraries of structurally diverse compounds, a common strategy in the early stages of drug discovery. nbinno.com The methyl group at the 6-position can influence the reactivity and steric environment of the pyridine ring, while the carboxamide at the 4-position offers a site for further chemical modification or can direct interactions in molecular assemblies.
In Coordination Chemistry: The pyridine nitrogen and the carboxamide group make 4-Pyridinecarboxamide, 2-bromo-6-methyl- an attractive ligand for the construction of coordination complexes and metal-organic frameworks (MOFs). The nitrogen atom of the pyridine ring is a classic coordination site for a wide range of metal ions. The carboxamide group can also coordinate to metals, either through its oxygen or nitrogen atom, potentially leading to the formation of chelate rings or bridging between metal centers. The interplay between the coordinating groups and the bromo- and methyl-substituents allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, which can influence their magnetic, luminescent, or catalytic properties.
Below is a table summarizing the key properties of the compound.
| Property | Value |
| IUPAC Name | 2-bromo-6-methylpyridine-4-carboxamide |
| Molecular Formula | C₇H₇BrN₂O |
| Molecular Weight | 215.05 g/mol |
| CAS Number | 1208119-79-4 |
Note: Data is based on chemical structure and may not be from experimental measurements.
Overview of Current Research Trajectories and Academic Significance
The academic significance of 4-Pyridinecarboxamide, 2-bromo-6-methyl- lies in its potential to contribute to several cutting-edge research areas. Current and future research trajectories involving this and structurally related compounds are focused on a few key themes.
One major trajectory is the continued development of novel synthetic methodologies. The use of bromo-pyridines as substrates in new types of cross-coupling reactions or in C-H activation pathways is an active area of investigation. The goal is to create more efficient and sustainable methods for building complex organic molecules.
Another significant research direction is in the field of medicinal chemistry. Pyridine-based structures are central to many approved drugs, and derivatives of 4-Pyridinecarboxamide, 2-bromo-6-methyl- are likely to be synthesized and screened for various biological activities, including as potential enzyme inhibitors or receptor modulators. frontiersin.orgnih.gov The ability to easily diversify the structure through reactions at the bromine position makes it an ideal scaffold for generating compound libraries for high-throughput screening. nbinno.com
In materials science, the focus is on leveraging the specific functional groups of the molecule to design advanced materials. This includes using it as a ligand to create MOFs with tailored pore sizes and functionalities for applications in gas storage or catalysis. Furthermore, the study of supramolecular assembly through the combined effects of hydrogen bonding from the carboxamide and potential halogen bonding from the bromine is a promising avenue for the rational design of organic co-crystals with desired physical properties, such as specific melting points or solubilities.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-6-methylpyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c1-4-2-5(7(9)11)3-6(8)10-4/h2-3H,1H3,(H2,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDCCEYTWPBXWSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)Br)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Pyridinecarboxamide, 2 Bromo 6 Methyl and Its Structural Analogues
Exploration of Classical Synthetic Pathways for Pyridinecarboxamide Construction
The foundational step in many syntheses of pyridine-4-carboxamides is the creation of the core pyridine-4-carboxylic acid, also known as isonicotinic acid. Classical methods often begin with simple, readily available precursors like 4-picoline (4-methylpyridine).
One of the most established industrial methods for producing isonicotinic acid is the oxidation of 4-picoline. This can be achieved through several routes:
Ammoxidation followed by hydrolysis: In a large-scale commercial process, 4-picoline undergoes ammoxidation to form 4-cyanopyridine. This intermediate is then hydrolyzed to yield isonicotinic acid. wikipedia.org
Direct Oxidation: Another common method is the direct oxidation of 4-picoline using strong oxidizing agents like nitric acid or through vapor-phase oxidation over heterogeneous catalysts. wikipedia.orgresearchgate.net For instance, vapor-phase oxidation over V-Ti-O catalysts can produce isonicotinic acid with high yields. researchgate.net
Once isonicotinic acid is obtained, it can be converted to the corresponding carboxamide, isonicotinamide (B137802). A traditional method for this transformation involves the conversion of the carboxylic acid to an acid chloride using a reagent like thionyl chloride (SOCl₂), followed by a reaction with ammonia (B1221849). youtube.com Alternatively, direct amidation can be achieved by heating the carboxylic acid with ammonia, which drives off water and forms the amide bond. youtube.com Another approach involves the hydrolysis of 4-cyanopyridine, which can be catalyzed by substantially neutral catalysts to produce isonicotinamide with high efficiency. google.com
| Reaction | Starting Material | Reagents/Conditions | Product | Yield | Reference |
| Vapor-Phase Oxidation | 4-Picoline | V-Ti-Cr-Al-P catalyst, 310°C, Air, H₂O | Isonicotinic Acid | >82% | researchgate.net |
| Ammoxidation | 4-Picoline | O₂, NH₃ | 4-Cyanopyridine | - | wikipedia.org |
| Hydrolysis | 4-Cyanopyridine | H₂O | Isonicotinic Acid | - | wikipedia.org |
| Hydrolysis | 4-Cyanopyridine | Calcium Carbonate, H₂O, Reflux | Isonicotinamide | 97.7% (conversion) | google.com |
Advanced and Sustainable Synthetic Strategies
Modern synthetic chemistry has focused on developing more efficient, selective, and environmentally benign methods for constructing complex molecules. These advanced strategies are applicable to the synthesis of 4-Pyridinecarboxamide, 2-bromo-6-methyl-.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, improving yields, and enhancing selectivity. The use of microwave irradiation can significantly reduce reaction times from hours or days to minutes. This technique is particularly beneficial for reactions such as the formation of heterocyclic rings and functional group transformations. For instance, the synthesis of pyrazolopyridine derivatives has been successfully achieved using microwave irradiation, demonstrating its utility in constructing pyridine-containing scaffolds. sigmaaldrich.com Similarly, the synthesis of various N-heterocycles, including pyridines, has been shown to be more efficient under microwave conditions, often leading to higher product purities and simpler work-up procedures.
The direct and selective functionalization of C-H bonds in pyridines is a highly sought-after strategy in organic synthesis. chempanda.com Given the electron-deficient nature of the pyridine (B92270) ring, traditional electrophilic aromatic substitution is often challenging. However, modern catalytic methods have provided solutions to this problem.
One innovative approach involves the use of a temporary blocking group to direct functionalization to a specific position. For example, a maleate-derived blocking group can be used to control Minisci-type decarboxylative alkylation specifically at the C-4 position of the pyridine ring. google.com This strategy allows for the introduction of alkyl groups with high regioselectivity, preventing the formation of isomeric mixtures. google.com
Transition metal-catalyzed cross-coupling reactions are also a cornerstone of modern pyridine functionalization. After the regioselective introduction of a halogen, such as bromine, the resulting bromopyridine can serve as a versatile handle for introducing a wide range of substituents via reactions like Suzuki, Negishi, or Buchwald-Hartwig couplings.
Regioselective Bromination and Methylation Techniques on Pyridine Nuclei
The precise installation of the bromo and methyl groups at the 2 and 6 positions of the pyridine-4-carboxamide core is a critical challenge. The regioselectivity of these substitutions is governed by the electronic properties of the substituents already present on the ring.
A plausible strategy for synthesizing 2-bromo-6-methylpyridine (B113505) derivatives often starts with a pre-functionalized pyridine. For example, a highly efficient synthesis of 2-bromo-6-methylpyridine involves the Sandmeyer reaction of 2-amino-6-methylpyridine. researchgate.netchemicalbook.com In this reaction, the amino group is diazotized with a nitrite (B80452) source in the presence of hydrobromic acid and bromine, leading to the desired 2-bromo-6-methylpyridine in high yield. chemicalbook.com
| Reaction | Starting Material | Reagents | Temperature | Yield | Reference |
| Sandmeyer Reaction | 2-Amino-6-methylpyridine | 1. HBr, Br₂; 2. NaNO₂; 3. NaOH | -10°C to 0°C | 95% | researchgate.netchemicalbook.com |
Alternatively, direct bromination of a substituted pyridine can be employed. The regioselectivity of electrophilic bromination on the pyridine ring is highly dependent on the directing effects of the existing functional groups. For a pyridine ring with a carboxamide or carboxylic acid group at the 4-position, the ring is deactivated towards electrophilic substitution. The presence of a methyl group at the 6-position would direct an incoming electrophile. However, direct bromination can sometimes lead to mixtures of isomers.
The introduction of the methyl group can be achieved through various methods. For instance, C-H methylation of a pre-existing 2-bromopyridine (B144113) derivative can be accomplished using catalytic methods. Rh(III)-catalyzed regioselective C(sp³)–H methylation of 8-methylquinolines with organoboron reagents has been reported, showcasing the potential for such transformations on related heterocyclic systems. acs.org
Derivatization Strategies from Precursor Compounds and Related Bromopyridines
The final steps in the synthesis of 4-Pyridinecarboxamide, 2-bromo-6-methyl- often involve the derivatization of a key intermediate. A logical precursor would be 2-bromo-6-methylpyridine-4-carboxylic acid.
The conversion of a carboxylic acid to a primary carboxamide is a fundamental transformation. A common and effective method involves activating the carboxylic acid, for instance, by converting it to an acid chloride with thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of ammonia or an ammonia equivalent. youtube.com
Alternatively, a variety of modern coupling reagents can be used for the direct amidation of carboxylic acids. These reagents, such as HATU, HBTU, or EDC, are widely used in peptide synthesis and can be applied to the formation of simple amides, often under mild conditions and with high yields. A method for the synthesis of amides from sterically hindered carboxylic acids and electron-deficient amines using SO₂F₂-mediated dehydration has also been developed, offering a broad substrate scope and excellent functional group compatibility. lookchem.com
A plausible synthetic route to the target compound could involve the synthesis of methyl 2-bromo-6-methylpyridine-4-carboxylate, followed by hydrolysis to the corresponding carboxylic acid, and subsequent amidation. The synthesis of the related methyl 2-chloro-6-methylpyridine-4-carboxylate is known, suggesting that a similar bromo-substituted intermediate is accessible. researchgate.net The final amidation step would then furnish the desired 4-Pyridinecarboxamide, 2-bromo-6-methyl-.
Halogen-Directed Transformations and Cross-Coupling Methodologies
The bromine atom at the 2-position of the pyridine ring in 4-Pyridinecarboxamide, 2-bromo-6-methyl- is strategically positioned for a variety of palladium-catalyzed cross-coupling reactions. These transformations are powerful tools for the construction of carbon-carbon and carbon-nitrogen bonds, enabling the diversification of the pyridine core and the synthesis of complex molecular architectures. The primary cross-coupling reactions relevant to this scaffold are the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
While a direct synthetic protocol for 4-Pyridinecarboxamide, 2-bromo-6-methyl- is not extensively documented in readily available literature, its synthesis can be inferred from established methodologies. A plausible route involves the synthesis of the corresponding carboxylic acid, 2-bromo-6-methyl-4-pyridinecarboxylic acid, followed by amidation. The synthesis of the carboxylic acid has been reported, for instance, through the oxidation of 2-bromo-4-cyano-6-methylpyridine. Subsequent amidation can be achieved using standard peptide coupling reagents or by conversion to the acid chloride followed by reaction with ammonia.
Once obtained, the 2-bromo-6-methyl-4-pyridinecarboxamide core can be elaborated using the following cross-coupling methodologies.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with a halide. For 2-bromopyridine derivatives, this reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, in the presence of a base. The reaction tolerates a wide range of functional groups, making it suitable for the late-stage functionalization of complex molecules. mdpi.com
In the context of 4-Pyridinecarboxamide, 2-bromo-6-methyl-, a Suzuki-Miyaura coupling would involve its reaction with an aryl or heteroaryl boronic acid (or a boronate ester) to introduce a new substituent at the 2-position. The general conditions often involve heating the reactants in a solvent system like dioxane/water or toluene (B28343)/ethanol with a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄. mdpi.comnih.gov The choice of ligand and base can be crucial for achieving high yields, especially with sterically hindered or electronically demanding coupling partners.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |
|---|---|---|---|---|---|
| Pd(OAc)₂ | None (ligand-free) | K₂CO₃ | Isopropanol/H₂O | 80 | General conditions for 2-bromopyridines |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 100 | mdpi.com |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | t-BuOH/H₂O | 100 | General conditions for heteroaryl halides |
Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl or heteroaryl halide and an amine. wikipedia.orglibretexts.org This reaction is of paramount importance in the synthesis of pharmaceuticals, many of which contain arylamine moieties. For 4-Pyridinecarboxamide, 2-bromo-6-methyl-, this reaction would enable the introduction of a wide variety of primary and secondary amines at the 2-position.
Typical conditions for the Buchwald-Hartwig amination of 2-bromopyridines involve a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine (B1218219) ligand (e.g., BINAP, XPhos, or DavePhos), and a strong base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). nih.govresearchgate.net The reaction is usually carried out in an inert solvent like toluene or dioxane under an inert atmosphere. The choice of ligand is often critical to the success of the reaction and depends on the nature of the amine and the bromopyridine substrate. wikipedia.org
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |
|---|---|---|---|---|---|
| Pd(OAc)₂ | XPhos | NaOtBu | Toluene | 100 | researchgate.net |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80-110 | wikipedia.org |
| PdCl₂(dppf) | dppf | K₂CO₃ | Dioxane | 100 | General conditions for heteroaryl halides |
Sonogashira Coupling:
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction provides a straightforward method for the synthesis of alkynyl-substituted pyridines, which are valuable intermediates for further transformations or as final products in materials science and medicinal chemistry.
For the Sonogashira coupling of 4-Pyridinecarboxamide, 2-bromo-6-methyl-, the reaction would be carried out with a terminal alkyne in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) salt (typically CuI), and a base, usually an amine such as triethylamine (B128534) or diisopropylamine, which can also serve as the solvent. wikipedia.org The reaction is often performed at room temperature or with gentle heating. Copper-free Sonogashira protocols have also been developed to avoid potential issues with copper acetylide homocoupling.
| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Reference |
|---|---|---|---|---|---|
| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF or DMF | 25-70 | wikipedia.org |
| Pd(PPh₃)₄ | CuI | i-Pr₂NH | Toluene | 60 | General conditions for heteroaryl halides |
| Pd(OAc)₂ | None (Copper-free) | DBU | DMF | 80 | Copper-free conditions |
Advanced Spectroscopic and Structural Elucidation of 4 Pyridinecarboxamide, 2 Bromo 6 Methyl
High-Resolution Nuclear Magnetic Resonance (NMR) Spectrometry for Detailed Molecular Structure Assignment
No specific ¹H or ¹³C NMR experimental data, including chemical shifts (δ), coupling constants (J), or signal multiplicities for 4-Pyridinecarboxamide, 2-bromo-6-methyl-, is currently published in the accessible scientific literature.
Comprehensive Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
A detailed analysis of the vibrational modes for 4-Pyridinecarboxamide, 2-bromo-6-methyl-, is not available. Specific, experimentally determined peak frequencies and their corresponding functional group assignments from FT-IR or Raman spectroscopy have not been published.
Single Crystal X-ray Diffraction Analysis of 4-Pyridinecarboxamide, 2-bromo-6-methyl- and Related Derivatives for Solid-State Conformation
There are no public records of a single-crystal X-ray diffraction study for 4-Pyridinecarboxamide, 2-bromo-6-methyl-. Consequently, critical data regarding its crystal system, space group, unit cell dimensions, bond lengths, bond angles, and solid-state conformation are not known.
Mass Spectrometric Characterization for Accurate Elemental Composition and Fragmentation Studies
While predicted mass spectrometry data exists for related compounds, experimentally determined high-resolution mass spectrometry (HRMS) data confirming the elemental composition and a detailed analysis of the fragmentation pattern under electron ionization (EI) or other methods for 4-Pyridinecarboxamide, 2-bromo-6-methyl-, have not been documented in available literature.
Chemical Reactivity and Mechanistic Investigations of 4 Pyridinecarboxamide, 2 Bromo 6 Methyl
Nucleophilic Substitution Reactions at the Bromine Center
The bromine atom at the C2 position of 4-Pyridinecarboxamide, 2-bromo-6-methyl- is susceptible to replacement by various nucleophiles, primarily through nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions. The strategic placement of the bromine atom makes this compound a valuable building block for introducing further molecular complexity.
Classical SNAr Reactions: The electron-deficient nature of the pyridine (B92270) ring, enhanced by the electron-withdrawing carboxamide group, facilitates the attack of strong nucleophiles at the bromine-bearing carbon. Common reagents for this transformation include alkoxides like sodium methoxide (B1231860) and potassium tert-butoxide. These reactions are typically performed in polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to enhance the nucleophilicity of the attacking species.
Transition Metal-Catalyzed Cross-Coupling Reactions: Perhaps the most significant utility of the 2-bromo substituent is its participation in a variety of palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-pyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. vulcanchem.com This method is a powerful tool for creating biaryl structures or introducing alkyl chains. The bromine atom at C-2 is particularly susceptible to the initial oxidative addition step in the catalytic cycle. nih.gov
Negishi Coupling: In this reaction, an organozinc reagent is coupled with the aryl bromide. nih.gov Palladium catalysts, such as those with phosphine (B1218219) ligands, are effective for this transformation. nih.gov A key advantage is the high chemoselectivity often observed, where the reaction can proceed selectively at the C-Br bond while leaving other functional groups intact. nih.gov
Table 1: Representative Conditions for Cross-Coupling Reactions on Bromo-pyridines
| Reaction Type | Catalyst | Base | Reaction Partner | Typical Solvent | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂ | K₂CO₃, K₃PO₄ | Aryl/Alkyl Boronic Acids | DMF, Toluene (B28343)/H₂O | vulcanchem.com |
| Negishi | Pd(PPh₃)₂Cl₂, Pd₂(dba)₃/dppf | Not required | Alkylzinc halides | THF, DMF | nih.gov |
Electrophilic Aromatic Substitution on the Pyridine Ring System
Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally more difficult than on benzene. wikipedia.org The high electronegativity of the ring nitrogen atom significantly reduces the electron density of the aromatic system, deactivating it towards attack by electrophiles. wikipedia.org This deactivation is further intensified in 4-Pyridinecarboxamide, 2-bromo-6-methyl- due to the presence of two powerful electron-withdrawing groups: the bromine atom at C2 and the carboxamide group at C4. vulcanchem.com
The Hammett constant (σₚ) for a bromine substituent is +0.23, indicating its electron-withdrawing nature through induction. vulcanchem.com The carboxamide group is also strongly deactivating. While the methyl group at C6 is weakly activating through a positive inductive effect (+I), its influence is insufficient to overcome the strong deactivating effects of the other substituents and the inherent electron deficiency of the pyridine ring. vulcanchem.com
Furthermore, the conditions required for many SEAr reactions, such as nitration or sulfonation, involve strong acids. wikipedia.orgmasterorganicchemistry.com The basic pyridine nitrogen can be readily protonated by these acids, placing a positive charge on the ring system and making an electrophilic attack even more energetically unfavorable. wikipedia.org Consequently, direct electrophilic substitution on the remaining C-H positions (C3 and C5) of 4-Pyridinecarboxamide, 2-bromo-6-methyl- is highly unlikely to occur under standard SEAr conditions. wikipedia.org Any potential functionalization would require highly specialized methods or a different synthetic strategy.
Reactivity Profiles of the Pyridine Nitrogen and Carboxamide Moiety
Beyond reactions at the carbon framework, the heteroatoms in 4-Pyridinecarboxamide, 2-bromo-6-methyl- exhibit distinct reactivity.
Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom confers basic properties. However, its basicity is significantly attenuated by the attached electron-withdrawing groups. Both the 2-bromo and 4-carboxamide substituents pull electron density away from the nitrogen, making its lone pair less available for protonation or coordination to Lewis acids compared to unsubstituted pyridine. Despite this reduced basicity, the nitrogen can still act as a ligand, coordinating to transition metal centers. This coordination is a key feature in the chemistry of similar N-heterocyclic ligands, where the nitrogen can act as a neutral donor in complex formation. mdpi.com
Carboxamide Moiety: The carboxamide group (-CONH₂) at the C4 position introduces important chemical functionality. vulcanchem.com
Hydrogen Bonding: The N-H protons and the carbonyl oxygen are capable of participating in hydrogen bonding, both as donors and acceptors. vulcanchem.com This property is critical for influencing the solid-state structure of the molecule and its interactions in biological systems. vulcanchem.com
Coordination Site: The carboxamide group can act as a coordinating ligand for metal ions. Coordination can occur through the carbonyl oxygen or, upon deprotonation of the amide N-H, through the anionic amido nitrogen. mdpi.com This bidentate coordination, often in conjunction with the pyridine nitrogen, allows for the formation of stable chelate rings with metal centers like palladium. mdpi.com
Hydrolysis: While not specifically documented for this compound in the provided search results, carboxamide groups can undergo hydrolysis to the corresponding carboxylic acid under acidic or basic conditions, a potential transformation pathway for this molecule.
Mechanistic Studies of Key Transformation Pathways
Understanding the mechanisms of the primary reactions of 4-Pyridinecarboxamide, 2-bromo-6-methyl- is crucial for optimizing reaction conditions and predicting outcomes.
Mechanism of Nucleophilic Aromatic Substitution (SNAr): The substitution of the bromine atom by a nucleophile proceeds via a two-step addition-elimination mechanism.
Addition: The nucleophile attacks the electron-deficient carbon atom at the C2 position, which bears the bromine leaving group. This attack forms a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. The negative charge is stabilized by resonance, with delocalization onto the electron-withdrawing carboxamide group and the pyridine nitrogen atom.
Elimination: The aromaticity of the pyridine ring is restored by the expulsion of the bromide ion, yielding the final substituted product. The first step, the formation of the Meisenheimer complex, is typically the rate-determining step.
Mechanism of Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura): These reactions follow a well-established catalytic cycle involving the palladium catalyst.
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-bromine bond of the pyridine, forming a Pd(II) intermediate. The susceptibility of the C2-Br bond to this step is a key factor. nih.gov
Transmetalation: The organic group from the reaction partner (e.g., the aryl group from the boronic acid) is transferred to the palladium center, displacing the halide. This step is facilitated by the base, which activates the organoboron species.
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the metal, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Computational studies on similar pyridine systems, such as through Density Functional Theory (DFT) calculations, can predict properties like the HOMO-LUMO gap (5.3 eV for a related structure) and dipole moment (3.8 Debye), which provide insight into the molecule's electronic structure and reactivity. vulcanchem.com
Computational and Theoretical Chemistry of 4 Pyridinecarboxamide, 2 Bromo 6 Methyl
Quantum Chemical Calculations of Electronic Structure and Energetic Landscapes
Quantum chemical calculations are instrumental in elucidating the electronic structure and energetic landscapes of molecules like 4-pyridinecarboxamide, 2-bromo-6-methyl-. These calculations can predict the distribution of electrons within the molecule, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and map the potential energy surface.
The electronic properties of pyridine (B92270) derivatives are significantly influenced by the nature and position of their substituents. For 4-pyridinecarboxamide, 2-bromo-6-methyl-, the electron-withdrawing bromine atom and carboxamide group, along with the electron-donating methyl group, create a complex electronic environment. Theoretical calculations for similar molecules, such as 2,6-bis(bromo-methyl)pyridine, have utilized density functional theory (DFT) to determine their electronic characteristics. researchgate.net For this related compound, the frontier orbital gap, which is the energy difference between the HOMO and LUMO, was calculated to be 4.65 eV. A larger orbital gap generally suggests higher kinetic stability.
The energetic landscape, which includes various stable conformations and the transition states that connect them, can be mapped using computational methods. By systematically rotating the C-C and C-N bonds of the carboxamide group, a potential energy surface can be generated. This surface reveals the most stable conformations (local minima) and the energy barriers for interconversion between them.
Table 1: Calculated Electronic Properties of an Analogous Compound (2,6-bis(bromo-methyl)pyridine)
| Parameter | Calculated Value |
| HOMO Energy | Not specified in search results |
| LUMO Energy | Not specified in search results |
| HOMO-LUMO Gap | 4.65 eV |
| Dipole Moment | 4.2863 Debye |
| Total Energy | -5474.0925 a.u. |
Note: Data is for 2,6-bis(bromo-methyl)pyridine as a representative analog.
Density Functional Theory (DFT) Studies on Molecular Geometry and Conformational Space
Density Functional Theory (DFT) is a powerful computational method for predicting the three-dimensional structure of molecules with high accuracy. For 4-pyridinecarboxamide, 2-bromo-6-methyl-, DFT calculations can determine bond lengths, bond angles, and dihedral angles that define its geometry. The B3LYP functional combined with a 6-311G(d,p) basis set is a commonly employed method for such calculations on pyridine derivatives. researchgate.net
Table 2: Predicted Bond Lengths and Angles for a Structurally Similar Pyridine Derivative
| Bond/Angle | Predicted Value |
| C-C (ring) | 1.382 - 1.496 Å |
| C-N (ring) | 1.334 - 1.343 Å |
| C-Br | 1.950 - 1.956 Å |
| C-C-N (ring) | ~120° |
| C-C-Br | ~109.5° |
Note: Data is based on computational studies of 2,6-bis(bromo-methyl)pyridine.
Theoretical Predictions of Spectroscopic Parameters and Their Correlation with Experimental Data
Computational chemistry allows for the prediction of various spectroscopic parameters, which can then be compared with experimental data to validate the theoretical model. For 4-pyridinecarboxamide, 2-bromo-6-methyl-, theoretical predictions of its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra can be generated.
Theoretical vibrational frequencies can be calculated using DFT methods. These calculated frequencies are often scaled to better match experimental values. For instance, in the study of 2,6-bis(bromo-methyl)pyridine, calculated vibrational frequencies were scaled by a factor of 0.963. The C-H stretching vibrations in this related molecule were calculated to be in the range of 2998-3078 cm⁻¹. Similar calculations for 4-pyridinecarboxamide, 2-bromo-6-methyl- would predict the characteristic vibrational modes associated with the pyridine ring, the methyl group, the bromine substituent, and the carboxamide group, including the prominent C=O and N-H stretching frequencies.
NMR chemical shifts can also be predicted using computational methods, providing another avenue for correlating theoretical and experimental data. The calculated chemical shifts are highly sensitive to the molecular geometry and electronic environment of the nuclei.
Table 3: Predicted Vibrational Frequencies for Functional Groups in an Analogous Pyridine Derivative
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| C-H (aromatic) | Stretching | 3057 - 3078 |
| C-H (methyl) | Stretching | 2998 |
| C=C/C=N (ring) | Stretching | 1557, 1567 (ring deformation) |
| C-Br | Stretching | Not specified in search results |
| C=O (amide) | Stretching | Not specified in search results |
| N-H (amide) | Stretching | Not specified in search results |
Note: Data is based on computational studies of 2,6-bis(bromo-methyl)pyridine where applicable.
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is a valuable tool for investigating reaction mechanisms by identifying transition states and calculating activation energies. For 4-pyridinecarboxamide, 2-bromo-6-methyl-, computational studies could elucidate the mechanisms of various reactions, such as nucleophilic aromatic substitution or reactions involving the carboxamide group.
Pyridine and its derivatives can undergo nucleophilic substitution reactions. researchgate.net The presence of the electron-withdrawing bromine atom and carboxamide group would influence the reactivity of the pyridine ring towards nucleophiles. Computational studies can map the reaction pathway, locate the transition state structure, and determine the energy barrier for such reactions.
Furthermore, the carboxamide group can participate in various reactions, such as hydrolysis or amide bond formation. Theoretical calculations can provide a detailed understanding of the mechanisms of these reactions at the molecular level. By modeling the interaction of 4-pyridinecarboxamide, 2-bromo-6-methyl- with other reactants and catalysts, the most favorable reaction pathways can be identified.
Applications of 4 Pyridinecarboxamide, 2 Bromo 6 Methyl in Synthetic Chemistry and Materials Science
Utilization as a Ligand in Coordination Chemistry and Metal Complexation
No specific studies detailing the use of 4-Pyridinecarboxamide, 2-bromo-6-methyl- as a primary ligand in coordination chemistry were identified. The pyridine (B92270) nitrogen and carboxamide group offer potential coordination sites, but published examples of its metal complexes are not available.
Design and Synthesis of Metal Complexes Incorporating 4-Pyridinecarboxamide, 2-bromo-6-methyl- Derivatives
There is no available literature describing the specific design or synthesis of metal complexes featuring this ligand.
Investigation of Metal-Ligand Interactions and Coordination Geometries
Without synthesized complexes, there are no crystallographic or spectroscopic data to analyze the metal-ligand interactions or coordination geometries for this compound.
Role in Extended Metal Atom Chains (EMACs) Development
Research on EMACs typically involves multidentate ligands capable of bridging multiple metal centers. While related pyridyl-amide structures can be used for this purpose, no studies have been found that employ 4-Pyridinecarboxamide, 2-bromo-6-methyl- in the construction of EMACs.
Strategic Role as a Building Block and Intermediate in Heterocyclic Synthesis
The structure of 4-Pyridinecarboxamide, 2-bromo-6-methyl-, featuring a reactive bromine atom, suggests it is likely used as an intermediate in the synthesis of more complex heterocyclic systems, potentially via cross-coupling reactions. However, specific, documented synthetic pathways originating from this compound to produce other heterocycles are not detailed in the available research literature.
Development of Novel Materials Incorporating 4-Pyridinecarboxamide, 2-bromo-6-methyl- Motifs
No publications on the development of materials science applications, such as polymers, metal-organic frameworks, or functional small molecules, based on this specific motif were found.
Supramolecular Assembly and Self-Organization Phenomena
The carboxamide group is capable of forming robust hydrogen bonds, a key interaction in supramolecular chemistry. However, there are no specific studies investigating the self-assembly or crystal engineering of 4-Pyridinecarboxamide, 2-bromo-6-methyl-.
Potential in Functional Materials with Tunable Properties
The unique structural characteristics of 4-Pyridinecarboxamide, 2-bromo-6-methyl- position it as a promising building block for a new generation of functional materials with highly tunable properties. The strategic placement of a bromine atom, a methyl group, and a carboxamide group on the pyridine core allows for a multi-faceted approach to designing materials with tailored electronic, optical, and structural characteristics. These materials could find applications in fields ranging from organic electronics to smart sensors.
The pyridine ring itself is a well-established component in the architecture of advanced materials. Its electron-deficient nature makes it a desirable constituent in organic light-emitting diodes (OLEDs) and other electronic devices. The incorporation of pyridine moieties into polymer backbones can enhance electron transport and injection properties, which are crucial for efficient device performance. dtic.milrsc.org The nitrogen atom in the pyridine ring can also serve as a coordination site for metal ions, opening the door to the formation of metal-organic frameworks (MOFs). nih.govnih.gov These crystalline structures are renowned for their high porosity and tunable functionalities, making them suitable for applications in gas storage, separation, and catalysis. nih.govnih.gov
The substituents on the pyridine ring of 4-Pyridinecarboxamide, 2-bromo-6-methyl- offer further avenues for tuning material properties. The bromine atom is a particularly versatile functional group. Its presence allows for post-synthetic modification through various cross-coupling reactions, such as the Suzuki coupling. mdpi.com This enables the covalent linking of the pyridine unit into larger polymeric or supramolecular structures. The high mass of the bromine atom can also influence the photophysical properties of a material, potentially promoting intersystem crossing and leading to applications in phosphorescent materials.
The carboxamide group introduces the capability for strong hydrogen bonding. This intermolecular interaction can be a powerful tool for directing the self-assembly of molecules into well-ordered, crystalline domains. The resulting structural organization can significantly impact the charge transport properties of the material, a critical factor in the performance of organic field-effect transistors (OFETs). Furthermore, the amide linkage provides a degree of conformational flexibility that can be exploited to fine-tune the optoelectronic properties of the final material.
The methyl group, while seemingly simple, can also play a crucial role. Its electron-donating nature can subtly modify the electronic properties of the pyridine ring, influencing the HOMO and LUMO energy levels of the molecule. This, in turn, affects the injection and transport of charge carriers within a device. The steric bulk of the methyl group can also impact the packing of molecules in the solid state, providing a means to control the morphology of thin films and, consequently, their electronic and optical characteristics.
The combination of these features in a single molecule suggests its potential in several classes of functional materials:
Luminescent Materials: By functionalizing the bromine position with various aromatic groups through cross-coupling reactions, it is possible to create a library of compounds with tunable emission colors for OLED applications. The inherent electron-deficient nature of the pyridine core is advantageous for creating efficient electron-transporting or emissive materials. dtic.milrsc.org
Metal-Organic Frameworks (MOFs): The pyridine nitrogen and the carboxamide group can both act as coordination sites for metal ions, making 4-Pyridinecarboxamide, 2-bromo-6-methyl- a versatile ligand for the synthesis of novel MOFs. The properties of these MOFs, such as their pore size and chemical environment, could be tuned by the choice of metal ion and the potential for post-synthetic modification at the bromine site. researchgate.netrsc.org
Conductive Polymers: The ability to polymerize this molecule, either through reactions at the bromine atom or by designing related monomers, could lead to new conductive polymers. The properties of these polymers could be tuned by the incorporation of different co-monomers or by quaternization of the pyridine nitrogen, which has been shown to increase electrical conductivity. mdpi.com
The table below summarizes the key structural features of 4-Pyridinecarboxamide, 2-bromo-6-methyl- and their potential impact on the properties of functional materials.
| Structural Feature | Potential Influence on Material Properties | Relevant Applications |
| Pyridine Ring | Electron-deficient nature enhances electron transport and injection. Provides a coordination site for metal ions. | OLEDs, OFETs, MOFs |
| Bromine Atom | Enables post-synthetic modification via cross-coupling reactions. Can influence photophysical properties (e.g., phosphorescence). | Polymer synthesis, Luminescent materials |
| Carboxamide Group | Promotes intermolecular hydrogen bonding, leading to ordered structures. Provides conformational flexibility. | Self-assembling materials, OFETs |
| Methyl Group | Electron-donating group modifies electronic energy levels. Influences molecular packing through steric effects. | Tuning of optoelectronic properties |
Detailed research into the synthesis and characterization of materials incorporating 4-Pyridinecarboxamide, 2-bromo-6-methyl- is needed to fully realize this potential. However, the analysis of its constituent parts strongly suggests a promising future for this compound in the development of advanced functional materials.
Future Research Directions and Emerging Perspectives
Exploration of Innovative Catalytic Methodologies for Derivatization
The presence of a bromine atom at the 2-position of the pyridine (B92270) ring is a key feature that opens the door to a wide array of catalytic cross-coupling reactions. Future research should focus on leveraging modern catalytic systems to diversify the core structure of 4-Pyridinecarboxamide, 2-bromo-6-methyl-.
Transition metal-catalyzed reactions, particularly those employing palladium, are highly effective for C-C bond formation with bromo-pyridines. mdpi.com The Suzuki-Miyaura cross-coupling reaction, for instance, stands as a practical approach for synthesizing biaryl compounds and could be used to introduce various aryl and heteroaryl groups at the 2-position. mdpi.com Research efforts could be directed towards optimizing reaction conditions, such as the choice of catalyst, ligand, base, and solvent, to achieve high yields and functional group tolerance, especially given the presence of the carboxamide group which can sometimes interfere with catalytic cycles. researchgate.net
Beyond palladium, the use of other transition metals like copper and nickel in catalytic coupling reactions is a promising area. nih.gov Copper-catalyzed methods, for example, have been successfully employed for the selective amination of 2,6-dibromopyridine, suggesting that similar protocols could be adapted for the selective functionalization of 4-Pyridinecarboxamide, 2-bromo-6-methyl-. google.com Exploring these alternative catalytic systems could lead to novel derivatives that are not accessible through traditional palladium-based methods.
Flow chemistry represents another frontier for the catalytic derivatization of this compound. Continuous-flow processes offer precise control over reaction parameters, leading to improved yields, safety, and scalability. acs.org Investigating the application of flow chemistry to Suzuki-Miyaura or other cross-coupling reactions of 4-Pyridinecarboxamide, 2-bromo-6-methyl- could streamline the synthesis of a library of derivatives for further study. acs.org
A summary of potential catalytic derivatizations is presented in the table below.
| Catalytic Method | Potential Reactant | Expected Product Class |
| Suzuki-Miyaura Coupling | Arylboronic acids | 2-Aryl-6-methyl-4-pyridinecarboxamides |
| Buchwald-Hartwig Amination | Primary/Secondary Amines | 2-Amino-6-methyl-4-pyridinecarboxamides |
| Sonogashira Coupling | Terminal Alkynes | 2-Alkynyl-6-methyl-4-pyridinecarboxamides |
| Heck Coupling | Alkenes | 2-Alkenyl-6-methyl-4-pyridinecarboxamides |
| Copper-Catalyzed Amination | N-Heterocycles | 2-(Heterocyclyl)-6-methyl-4-pyridinecarboxamides |
Integration into Advanced Polymer and Nanomaterial Systems
The pyridine nucleus is a valuable component in the design of functional polymers and nanomaterials due to its electronic properties and ability to coordinate with metals. mdpi.com The bifunctional nature of 4-Pyridinecarboxamide, 2-bromo-6-methyl- (with a modifiable bromo group and a polymerizable or interacting carboxamide) makes it an intriguing monomer for advanced material synthesis.
Future research could explore the polymerization of derivatives of this compound. For instance, after converting the bromo group to a vinyl or other polymerizable group via a Heck coupling, the resulting monomer could be incorporated into copolymers. nih.gov The pyridine and carboxamide functionalities could impart desirable properties to the resulting polymers, such as enhanced thermal stability, charge-carrying capabilities, and fluorescence. mdpi.com The synthesis of pyridine-containing polymers is an active area of research, with applications in organic solar cells and as antimicrobial agents. mdpi.comnih.gov
The carboxamide group's ability to form strong hydrogen bonds could be exploited in the creation of supramolecular polymers and self-assembling nanomaterials. Research into how derivatives of 4-Pyridinecarboxamide, 2-bromo-6-methyl- can be designed to form well-ordered nanostructures through hydrogen bonding and π-π stacking interactions would be a valuable pursuit.
Furthermore, the pyridine nitrogen provides a site for coordination with metal ions. This suggests the potential use of this compound or its derivatives as ligands for the creation of metal-organic frameworks (MOFs) or other coordination polymers. The properties of such materials would be tunable based on the metal ion chosen and any additional functionalization of the pyridine ring.
Computational Design and Prediction of Novel Derivatives with Enhanced Reactivity
Computational chemistry offers powerful tools for predicting the properties and reactivity of novel molecules before their synthesis. nih.gov For 4-Pyridinecarboxamide, 2-bromo-6-methyl-, density functional theory (DFT) calculations could be employed to predict its electronic structure, including the HOMO-LUMO gap and molecular electrostatic potential. mdpi.comresearchgate.net This information can provide insights into its reactivity in various chemical transformations. imperial.ac.uk
Future computational studies could focus on designing derivatives with tailored electronic properties. For example, by modeling the effects of different substituents at the 2-position (introduced via virtual cross-coupling reactions), it would be possible to predict how these modifications would influence the molecule's reactivity, solubility, and potential for intermolecular interactions. nih.gov Such in silico screening could identify promising candidate molecules for synthesis and subsequent application in areas like medicinal chemistry or materials science. researchgate.net
Kinetic and mechanistic studies of potential derivatization reactions could also be performed computationally. This would aid in the optimization of reaction conditions and provide a deeper understanding of the reaction pathways, potentially uncovering novel reactivity. acs.org
The following table outlines key parameters that can be investigated through computational modeling.
| Computational Method | Property to Investigate | Potential Application of Findings |
| Density Functional Theory (DFT) | HOMO/LUMO energies, electrostatic potential | Prediction of reactivity and sites for electrophilic/nucleophilic attack |
| Molecular Dynamics (MD) | Conformational preferences, intermolecular interactions | Design of self-assembling systems and crystal engineering |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Reaction mechanisms and transition states | Optimization of catalytic reactions |
Strategic Development for Specialized Chemical Processes
The unique combination of functional groups in 4-Pyridinecarboxamide, 2-bromo-6-methyl- makes it a valuable building block for the synthesis of more complex molecules. rsc.org Its strategic development for specialized chemical processes is a key area for future research.
One promising avenue is its use as a scaffold in medicinal chemistry. Pyridine and its derivatives are common motifs in pharmaceuticals due to their ability to engage in hydrogen bonding and their favorable pharmacokinetic properties. nih.govjchemrev.com The three distinct functional groups on the ring allow for the regioselective introduction of various pharmacophores, enabling the creation of a library of compounds for biological screening.
The compound could also serve as an intermediate in the synthesis of agrochemicals or functional dyes. The bromo group can be a handle for late-stage functionalization, a powerful strategy in modern synthetic chemistry. google.com Research into the selective transformation of the bromo, methyl, and carboxamide groups would be crucial for its application as a versatile synthetic intermediate. For example, methods for the selective activation of the C-H bonds of the methyl group could provide another route for derivatization.
Furthermore, the development of efficient and scalable synthetic routes to 4-Pyridinecarboxamide, 2-bromo-6-methyl- itself is a prerequisite for its widespread use. Future research should not only focus on its applications but also on optimizing its preparation from readily available starting materials.
Q & A
Q. What are the recommended synthetic routes for 4-pyridinecarboxamide, 2-bromo-6-methyl-, and how can purity be optimized?
Methodological Answer:
- Synthesis via Nitrile Hydrolysis : A high-yield route involves catalytic hydrolysis of 2-bromo-6-methyl-4-pyridinecarbonitrile using transition-metal catalysts (e.g., Ru or Ir complexes) under mild aqueous conditions. For example, 4-pyridinecarbonitrile derivatives have been converted to carboxamides with >95% yield using Ru catalysts .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) or elemental analysis (target: C, Br, N within ±0.3% of theoretical values) .
Q. How can the crystal structure of 2-bromo-6-methyl-4-pyridinecarboxamide be resolved, and what software is suitable?
Methodological Answer:
- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å). Ensure crystal quality by screening for twinning using the Rint value (<5% preferred).
- Structure Solution : Employ SHELXT for automated space-group determination and SHELXL for refinement. For visualization, use ORTEP-3 or WinGX .
- Validation : Check for disorder (e.g., bromine positional disorder) using the ADDSYM algorithm in PLATON .
Q. What safety precautions are critical when handling 2-bromo-6-methyl-4-pyridinecarboxamide?
Methodological Answer:
- Hazards : Classified as H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) .
- Mitigation : Use fume hoods, nitrile gloves, and safety goggles. Store in airtight containers at 4°C. For spills, neutralize with activated carbon and dispose via licensed waste services .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of 2-bromo-6-methyl-4-pyridinecarboxamide in cross-coupling reactions?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA to model bromine’s electrophilicity. Optimize geometry at the B3LYP/6-31G(d) level.
- Transition-State Analysis : Identify potential Suzuki-Miyaura coupling sites by calculating activation energies for Pd-catalyzed reactions. Compare with analogous bromopyridine derivatives .
- Validation : Correlate computed Hammett σp values with experimental reaction rates (e.g., using GC-MS ).
Q. How can conflicting spectroscopic data (e.g., NMR vs. XRD) for this compound be resolved?
Methodological Answer:
- NMR Anomalies : If XRD confirms planar geometry but NMR shows unexpected splitting, assess dynamic effects (e.g., rotamers) via variable-temperature NMR (−40°C to 60°C in DMSO-d6).
- XRD vs. IR : Discrepancies in carbonyl stretching (e.g., XRD bond lengths vs. IR νC=O) may arise from crystal packing. Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions .
Q. What strategies optimize the compound’s stability in biological assays?
Methodological Answer:
- Degradation Pathways : Perform accelerated stability studies (40°C/75% RH for 4 weeks). Monitor via LC-MS for hydrolysis (amide → carboxylic acid) or debromination.
- Formulation : Use lyophilization with cryoprotectants (trehalose or mannitol) for aqueous solutions. For in vitro assays, add 1 mM DTT to suppress thiol-mediated degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
